molecular formula C10H21NO B12628963 (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol CAS No. 921202-83-7

(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol

Cat. No.: B12628963
CAS No.: 921202-83-7
M. Wt: 171.28 g/mol
InChI Key: UHDVFFOHUZMHSJ-LPEHRKFASA-N
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Description

(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol is a chiral compound with a specific stereochemistry It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a pyrrolidinone derivative. The reduction can be carried out using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

For industrial-scale production, biocatalytic methods can be employed. For instance, the use of engineered strains of Escherichia coli expressing specific enzymes can facilitate the production of this compound with high yield and purity. This approach is advantageous due to its environmental friendliness and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Alkyl-substituted pyrrolidines.

Scientific Research Applications

(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S)-4-hydroxyisoleucine
  • (2S,3R,4S)-chromene-3-carboxamide
  • Quercetin 3-D-galactoside

Uniqueness

(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

CAS No.

921202-83-7

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol

InChI

InChI=1S/C10H21NO/c1-3-5-6-8-7-11-9(4-2)10(8)12/h8-12H,3-7H2,1-2H3/t8-,9-,10+/m0/s1

InChI Key

UHDVFFOHUZMHSJ-LPEHRKFASA-N

Isomeric SMILES

CCCC[C@H]1CN[C@H]([C@@H]1O)CC

Canonical SMILES

CCCCC1CNC(C1O)CC

Origin of Product

United States

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